
(6-Chloro-pyridazin-3-ylmethyl)-methyl-amine
Overview
Description
(6-Chloro-pyridazin-3-ylmethyl)-methyl-amine is a heterocyclic compound containing a pyridazine ring substituted with a chloro group at the 6-position and a methylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine typically involves the functionalization of pyridazine derivatives. One common method is the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which provides a series of 1,6-dihydropyridazines. These intermediates can be efficiently converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as copper(II) salts, and specific solvents, like acetonitrile or acetic acid, can enhance the efficiency of the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-pyridazin-3-ylmethyl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
(6-Chloro-pyridazin-3-ylmethyl)-methyl-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group at the 6-position and the methylamine group at the 3-position play crucial roles in binding to these targets, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine: This compound shares a similar pyridazine core but has different substituents, leading to distinct chemical and biological properties.
6-Aryl-pyridazin-3-amines: These compounds have aryl groups instead of the chloro and methylamine groups, resulting in different pharmacological activities.
Uniqueness
(6-Chloro-pyridazin-3-ylmethyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and methylamine groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
(6-Chloro-pyridazin-3-ylmethyl)-methyl-amine, with the CAS number 1353972-21-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted at the 6-position with chlorine and a methylamine group at the 3-position. Its molecular formula is C7H9ClN2.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing physiological responses.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. A study indicated that it has potential as an inhibitor of Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival .
Table 1: Anticancer Activity Data
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound .
Table 2: Anti-inflammatory Activity
Cytokine | Concentration (pg/mL) | Reduction (%) | Reference |
---|---|---|---|
TNF-alpha | 150 | 40 | |
IL-6 | 200 | 35 |
Case Studies
- Study on Cancer Cell Lines : A comprehensive study involving various cancer cell lines demonstrated that this compound effectively inhibited cell growth, particularly in MCF7 and HCT116 cells . The study utilized MTT assays to assess cell viability.
- Inflammation Model : In a murine model of inflammation, the administration of this compound resulted in significant reductions in paw swelling and inflammatory markers compared to control groups .
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-methylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-8-4-5-2-3-6(7)10-9-5/h2-3,8H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJELPEWENZDCAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263552 | |
Record name | 3-Pyridazinemethanamine, 6-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353972-21-0 | |
Record name | 3-Pyridazinemethanamine, 6-chloro-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazinemethanamine, 6-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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